molecular formula C9H14O3 B3310270 5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one CAS No. 94595-91-2

5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

Cat. No.: B3310270
CAS No.: 94595-91-2
M. Wt: 170.21 g/mol
InChI Key: BREKTDNGJPKFQZ-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features multiple hydroxyl groups and a hexahydro-pentalene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the required functional groups. The reaction conditions often include the use of strong acids or bases, and the process may require controlled temperatures and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often employs continuous flow reactors or batch processes, depending on the specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: The compound may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Hydroxymethylfurfural (HMF): A compound with a similar structure but different functional groups.

  • Indole Derivatives: Compounds containing the indole ring system, which also exhibit diverse biological activities.

Properties

IUPAC Name

5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-4-8-7-3-6(11)1-5(7)2-9(8)12/h5,7-10,12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREKTDNGJPKFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC2C(C1O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Reactant of Route 2
5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Reactant of Route 3
Reactant of Route 3
5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Reactant of Route 4
5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Reactant of Route 5
5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Reactant of Route 6
5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

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